molecular formula C17H26N2O4 B15320910 Tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate

Tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate

Cat. No.: B15320910
M. Wt: 322.4 g/mol
InChI Key: MXGUUGWFYDQXOI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate: is a chemical compound with a molecular formula of C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is characterized by its tert-butyl group attached to a piperazine ring, which is further substituted with a 3,4-dimethoxyphenyl group. It is a derivative of piperazine and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Step 1: Reacting 3,4-dimethoxyphenylamine with tert-butyl chloroformate to form tert-butyl carbamate.

  • Step 2: The resulting carbamate is then reacted with piperazine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of solvents, catalysts, and temperature control to optimize the reaction efficiency.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Products may include hydroxylated derivatives.

  • Reduction: Reduced forms of the compound with altered functional groups.

  • Substitution: Substituted derivatives with different substituents on the piperazine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific sites on these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl (3,4-dimethoxyphenyl)carbamate: A closely related compound with a similar structure but different functional groups.

  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine: Another compound with a similar molecular framework but different substituents.

Uniqueness: Tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and its ability to interact with biological targets in a distinct manner compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 3-(3,4-dimethoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-8-18-13(11-19)12-6-7-14(21-4)15(10-12)22-5/h6-7,10,13,18H,8-9,11H2,1-5H3

InChI Key

MXGUUGWFYDQXOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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